molecular formula C9H11BrN2O2 B2955070 Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate CAS No. 757174-43-9

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate

Cat. No.: B2955070
CAS No.: 757174-43-9
M. Wt: 259.103
InChI Key: ASWDQFLIXWPHMG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12BrNO2. This compound is characterized by the presence of a bromopyridine ring attached to a propanoate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce N-oxides and amines, respectively .

Scientific Research Applications

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(5-chloropyridin-3-yl)propanoate
  • Methyl 3-amino-3-(5-fluoropyridin-3-yl)propanoate
  • Methyl 3-amino-3-(5-iodopyridin-3-yl)propanoate

Uniqueness

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWDQFLIXWPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.54 g (38.93 mmol) 3-amino-3-(5-bromopyridin-3-yl)propionic acid were suspended in 158 ml methanol and the mixture cooled to 0° C. 4.26 ml (58.39 mmol) thionyl chloride were slowly added. The mixture was stirred at room temperature for 20 hours and concentrated. The residue was treated with saturated sodium hydrogen carbonate solution and extracted with dichloromethane. The organic part was dried with sodium sulfate and concentrated. Chromatography over silica gel (dichloromethane/ethanol 100/0-50/50) gave 5.84 g (52%) 3-amino-3-(5-bromopyridin-3-yl)-propionic acid methyl ester.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
158 mL
Type
reactant
Reaction Step Three

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